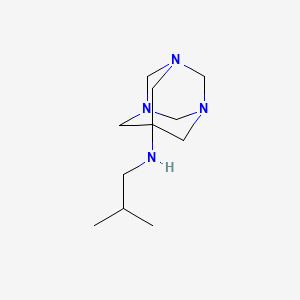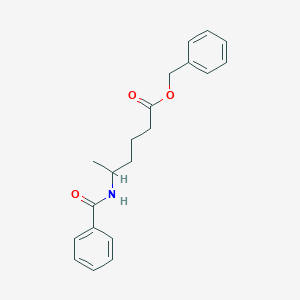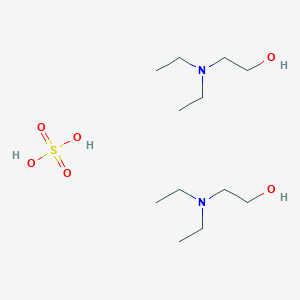
2-(diethylamino)ethanol;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethanol is a tertiary alkanolamine with the chemical formula C6H15NO. It is a colorless liquid with a weak ammoniacal odor and is known for its high chemical stability and resistance against degradation . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds can form various derivatives used in different applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethanol can be synthesized by reacting ethylene oxide or ethylene chlorohydrin with diethylamine . The reaction typically occurs under controlled conditions to prevent discoloration and ensure high purity.
Industrial Production Methods: Industrial production of 2-(Diethylamino)ethanol involves large-scale reactions using ethylene oxide and diethylamine. The process is carefully monitored to maintain the quality and yield of the product .
化学反応の分析
Types of Reactions: 2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces simpler amines.
Substitution: Produces quaternary ammonium salts.
科学的研究の応用
2-(Diethylamino)ethanol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Used in the production of quaternary ammonium salts, which serve as phase transfer catalysts.
作用機序
The mechanism of action of 2-(Diethylamino)ethanol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate pathways related to neurotransmission and cellular signaling.
類似化合物との比較
- N-Methylethanolamine
- N,N-Dimethylethanolamine
- Diethanolamine
- N,N-Diisopropylaminoethanol
- Triethanolamine
Comparison: 2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance against degradation. It is also versatile in its applications, ranging from chemical synthesis to industrial production .
特性
CAS番号 |
64346-24-3 |
|---|---|
分子式 |
C12H32N2O6S |
分子量 |
332.46 g/mol |
IUPAC名 |
2-(diethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/2C6H15NO.H2O4S/c2*1-3-7(4-2)5-6-8;1-5(2,3)4/h2*8H,3-6H2,1-2H3;(H2,1,2,3,4) |
InChIキー |
CIBQMRJOGXYABJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCO.CCN(CC)CCO.OS(=O)(=O)O |
関連するCAS |
100-37-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



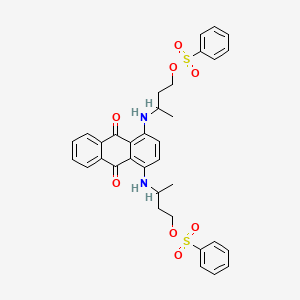
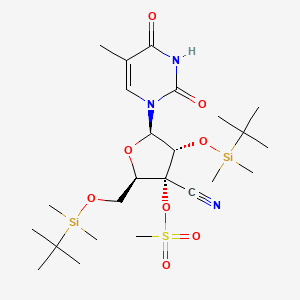
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
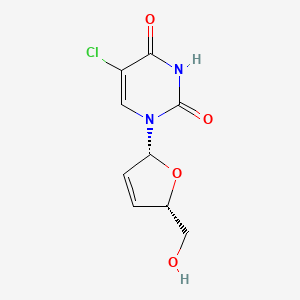
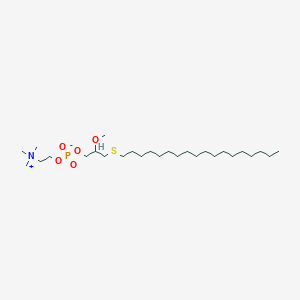
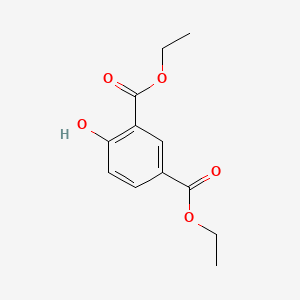
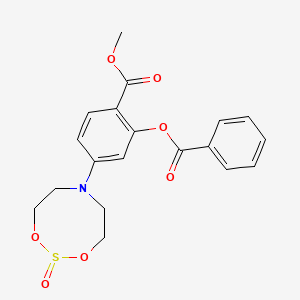
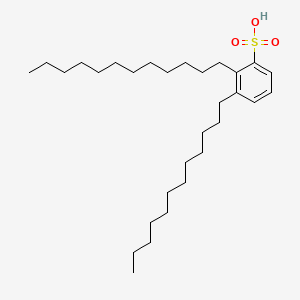
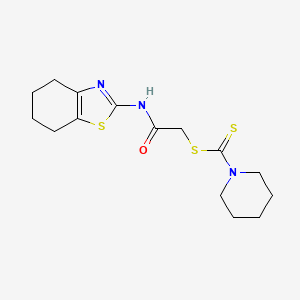
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
